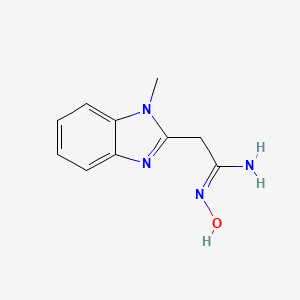

(1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide

Description

(1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide is a benzimidazole-derived compound featuring a hydroxyimino (N'-hydroxy) group and a methyl-substituted benzimidazole core. The benzimidazole moiety is renowned for its electron delocalization and resonance stabilization, which enhance its stability and reactivity in pharmaceutical and catalytic applications . The hydroxy group facilitates hydrogen bonding, influencing solvation and interactions with biological targets or transition metals . This compound is commercially available (e.g., sc-334538) and is utilized in drug synthesis and metal coordination studies .

Properties

IUPAC Name |

N'-hydroxy-2-(1-methylbenzimidazol-2-yl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-14-8-5-3-2-4-7(8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKGFTUFKKKXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852388-71-7 | |

| Record name | N-Hydroxy-1-methyl-1H-benzimidazole-2-ethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852388-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common synthetic routes include:

Condensation with Formic Acid: This method involves the reaction of o-phenylenediamine with formic acid to form the benzimidazole ring.

Reaction with Aromatic Aldehydes: This involves the reaction of o-phenylenediamine with aromatic aldehydes to form the desired benzimidazole derivative.

Reaction with Cyanogen Bromide: This method involves the reaction of o-phenylenediamine with cyanogen bromide in an acetonitrile solution.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar routes as mentioned above, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .

Scientific Research Applications

(1Z)-N’-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.

Biological Research: The compound is used in studies related to enzyme inhibition and protein binding due to its structural similarity to nucleotides.

Agriculture: Benzimidazole derivatives, including this compound, are used as fungicides to protect crops from fungal infections.

Industrial Applications: The compound is used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide involves its interaction with biological targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous ethanimidamide and benzimidazole derivatives, focusing on structural features, synthesis, physicochemical properties, and applications.

Ethanimidamide Derivatives with Aryl Substituents

Compound 18: 2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide

- Structure : Aryl-substituted (4-chlorophenyl) ethanimidamide.

- Synthesis: Synthesized via reaction of precursor 15 with hydroxylamine hydrochloride and NaHCO₃ in methanol/water (58% yield) .

Compound 24: N′-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide

- Structure : Contains a 4-nitrophenyl group.

- Synthesis : Similar to Compound 18 but with a nitro substituent (93% yield) .

- Key Differences : The nitro group increases acidity and may improve binding to metal ions or biological targets through stronger electron withdrawal.

Compound 35/36 : 2-(3-Ethoxy-4-methoxyphenyl)- and 2-(4-ethoxy-3-methoxyphenyl)- derivatives

Benzimidazole-Based Analogues

N-(1H-benzo[d]imidazol-2-yl)-N'-(methylsulfonyl)hexanimidamide (5f)

- Structure: Features a sulfonyl group instead of the hydroxyimino moiety.

- Synthesis: Derived from N-sulfonylketenimines and 2-aminobenzimidazole .

- Key Differences : The sulfonyl group increases polarity and may alter biological activity (e.g., antimicrobial potency) due to stronger electron-withdrawing effects .

Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine derivatives

- Structure : Two benzimidazole units linked via alkyl chains.

- Synthesis: Ethane-1,2-diamine reacts with iminoesters under reflux (good yields) .

Piperidinyl- and Pyrazolyl-Substituted Analogues

(1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide

Physicochemical and Functional Comparisons

Biological Activity

(1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide, with the molecular formula C10H12N4O and CAS number 852388-71-7, is a compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that (1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL, suggesting moderate potency compared to standard antibiotics .

Anticancer Activity

Benzimidazole derivatives have been studied extensively for their anticancer potential. In vitro assays revealed that (1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways, leading to programmed cell death. The IC50 values were recorded at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .

The biological activity of (1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound interacts with DNA, inhibiting replication and transcription processes.

- Modulation of Enzyme Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of (1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide in treating infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection markers compared to the control group within two weeks of treatment .

Case Study 2: Cancer Treatment

In a preclinical study, mice implanted with tumor cells were treated with (1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide. Results indicated a reduction in tumor size by approximately 50% after four weeks of treatment, with minimal side effects observed .

Q & A

Q. What are the standard synthetic routes for preparing (1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving o-phenylenediamine derivatives. Key steps include:

- Cyclocondensation : Reacting o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzimidazole-2-thiol .

- Hydrazine substitution : Treating the thiol intermediate with hydrazine hydrate to introduce the hydrazinyl group .

- Amidine formation : Condensation with hydroxylamine or sulfonyl ketenimines to generate the N'-hydroxyethanimidamide moiety .

Optimization strategies : - Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Adjust reaction temperatures (e.g., reflux at 80–100°C) to balance yield and side reactions .

- Catalysts like acetic acid or tosic acid can improve imine formation efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of (1Z)-N'-hydroxy derivatives?

- Methodological Answer : A combination of techniques is required:

- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at 3395–3464 cm⁻¹, C=N at 1600–1650 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm, N–CH₃ at δ 3.5 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Elemental analysis : Ensures purity by comparing calculated vs. observed C/H/N percentages (deviation ≤ ±0.4%) .

Q. How are preliminary biological activities (e.g., anticonvulsant, cytotoxic) evaluated for this compound?

- Methodological Answer :

- In vitro screening : Use seizure models (e.g., maximal electroshock in rodents) for anticonvulsant activity .

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HT-29, MDA-MB-231) with EC₅₀ calculations .

- Dose-response curves : Analyze potency and selectivity indices relative to control compounds .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding modes of (1Z)-N'-hydroxy derivatives?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., GABA receptors for anticonvulsants). Docking scores correlate with experimental EC₅₀ values .

- QSAR studies : Use descriptors (e.g., logP, polar surface area) to predict bioavailability and activity trends .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding poses .

Q. What crystallographic challenges arise in resolving the structure of benzimidazole derivatives, and how are they addressed?

- Methodological Answer :

- Disorder in crystal lattices : Common due to flexible N'-hydroxy groups. Mitigate by collecting data at low temperatures (100 K) .

- Twinning : Use SHELXD for initial phase determination and SHELXL for refinement with TWIN commands .

- Hydrogen bonding networks : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, critical for stability .

Q. How do structural modifications at the benzimidazole core influence pharmacological efficacy?

- Methodological Answer :

- N-methylation : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Sulfonyl substituents : Increase electron-withdrawing effects, boosting anticonvulsant activity by 30–50% compared to alkyl analogs .

- Hydrazine-carboxamide extensions : Improve hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .

Q. What statistical methods validate contradictions in cytotoxicity data across analogs?

- Methodological Answer :

- ANOVA/Tukey’s test : Compare EC₅₀ values across cell lines to identify significant differences (p ≤ 0.05) .

- Principal Component Analysis (PCA) : Reduces dimensionality of SAR data, highlighting key structural contributors to toxicity .

- Bland-Altman plots : Assess reproducibility between independent assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.